molecular formula C8H11F3O2 B012000 tert-Butyl 2-(trifluoromethyl)acrylate CAS No. 105935-24-8

tert-Butyl 2-(trifluoromethyl)acrylate

Cat. No. B012000
Key on ui cas rn: 105935-24-8
M. Wt: 196.17 g/mol
InChI Key: RCSSZBOUAGQERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358027B2

Procedure details

Oxalyl chloride (87.3 g, 0.68 mol) was added to a solution of TFMAA (15.0 g, 0.11 mol) in methylene chloride (90 mL) in a dropwise manner at room temperature under a nitrogen atmosphere. The solution was heated to reflux for 5 hours, and the solvent and excess reagent were removed on a rotary evaporator. The resulting acid chloride was added to a stirred solution consisting of t-butanol (44 g, 0.59 mmol) and pyridine (33.6 g, 0.42 mol) in dichloromethane at 0O C. over a 10 min period. After stirring overnight at room temperature, the solution was neutralized with diluted aqueous HCl and washed with saturated aqueous sodium bicarbonate. The organic phase was removed, and the aqueous phase was extracted with pentane. The combined organic solvents were reduced to a small volume by distillation and then the residue was chromatographed on a column of silica gel. The product was re-purified by distillation to give 14.0 g of TBTFMA as a colorless liquid (70%).
Quantity
87.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
0O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][C:8]([F:15])([F:14])[C:9](=[CH2:13])[C:10]([OH:12])=[O:11].[C:16](O)([CH3:19])([CH3:18])[CH3:17].N1C=CC=CC=1.Cl>C(Cl)Cl>[F:7][C:8]([F:15])([F:14])[C:9](=[CH2:13])[C:10]([O:12][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:11]

Inputs

Step One
Name
Quantity
87.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
FC(C(C(=O)O)=C)(F)F
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
0O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent and excess reagent were removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The resulting acid chloride was added to a stirred solution
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with pentane
DISTILLATION
Type
DISTILLATION
Details
The combined organic solvents were reduced to a small volume by distillation
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a column of silica gel
DISTILLATION
Type
DISTILLATION
Details
The product was re-purified by distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(C(=O)OC(C)(C)C)=C)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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